(-)-Quinpirole hydrochloride
CAS No.: 85798-08-9
Cat. No.: VC0004210
Molecular Formula: C13H22ClN3
Molecular Weight: 255.79 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 85798-08-9 |
---|---|
Molecular Formula | C13H22ClN3 |
Molecular Weight | 255.79 g/mol |
IUPAC Name | (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride |
Standard InChI | InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 |
Standard InChI Key | HJHVRVJTYPKTHX-HTMVYDOJSA-N |
Isomeric SMILES | CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl |
SMILES | CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl |
Canonical SMILES | CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl |
Chemical Identity and Physicochemical Properties
(-)-Quinpirole hydrochloride, chemically designated as (4aR-trans)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline hydrochloride, is a chiral compound with a molecular weight of 255.79 g/mol . Its structure features a pyrazoloquinoline backbone substituted with a propyl group, conferring specificity for dopamine D₂-like receptors. The compound’s enantiomeric purity is critical, as the (-)-enantiomer demonstrates significantly higher receptor affinity compared to its (+)-counterpart .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
CAS Number | 85798-08-9 | |
Optical Rotation | (c=0.4, H₂O) | |
Solubility | Water-soluble | |
Purity | ≥98% |
Pharmacological Mechanism and Receptor Affinity
(-)-Quinpirole hydrochloride acts as a selective agonist at dopamine D₂ and D₃ receptors, with dissociation constants () of 4.8 nM and ~24 nM, respectively . Its affinity for D₄ receptors is weaker ( nM), and it shows negligible activity at D₁ receptors ( nM) . This selectivity underpins its utility in studying dopaminergic pathways without confounding interactions with other receptor subtypes.
Neuropharmacological Effects on Dopaminergic Pathways
Acute vs. Chronic Administration
Acute quinpirole treatment increases dopamine levels in the nucleus accumbens (NAc) and right prefrontal cortex (PFC) while reducing the metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the amygdala . Conversely, chronic administration upregulates subcortical dopamine activity, evidenced by elevated DOPAC in the striatum and amygdala . These region-specific changes highlight the compound’s role in modulating mesolimbic and mesocortical pathways.
Table 2: Regional Dopaminergic Effects
Behavioral Sensitization
Repeated quinpirole administration induces psychomotor sensitization, a phenomenon linked to compulsive behaviors in obsessive-compulsive disorder (OCD) . Sensitized animals exhibit asymmetric PFC modulation, with left-hemisphere dopaminergic depletion correlating with persistent hyperactivity .
Behavioral and Cognitive Implications
Sensorimotor Gating and Schizophrenia
Quinpirole disrupts prepulse inhibition (PPI) of the acoustic startle response, a deficit observed in schizophrenia . Chronic treatment restores PPI via PKA activation and CREB phosphorylation in the NAc, suggesting adaptive mechanisms that counterbalance D₂ overactivity . Intra-accumbens infusion of Sp-cAMPS, a PKA activator, mimics this protective effect, implicating cAMP signaling in antipsychotic pathways .
Impulsivity Modulation
In the 5-choice serial reaction time task (5CSRTT), high-dose quinpirole reduces premature responses in rats, indicating improved impulse control . This contrasts with its pro-sensitization effects, underscoring dose-dependent behavioral outcomes.
Neuroadaptive Responses to Chronic Exposure
PKA and CREB Signaling
Repeated quinpirole increases basal PKA activity and CREB phosphorylation in the NAc without altering adenylate cyclase function . This adaptation may stabilize synaptic plasticity, offering insights into tolerance mechanisms in dopamine-targeted therapies.
Table 3: Neurochemical Adaptations
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